Cas no 1256358-85-6 (3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester)

The 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester is a synthetic compound featuring a boronic acid group and a biphenyl moiety. This versatile intermediate is valued for its role in cross-coupling reactions, offering high reactivity and compatibility with various substrates. Its pinacol ester functionality enhances stability and ease of handling. The compound's unique structure provides a platform for synthesizing complex organic molecules, making it an essential tool in the organic chemistry toolkit.
3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester structure
1256358-85-6 structure
Product Name:3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester
CAS No:1256358-85-6
MF:C20H23BO4
MW:338.205226182938
MDL:MFCD16294535
CID:828630
PubChem ID:53216766
Update Time:2025-10-31

3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate
    • 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester
    • methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
    • Methyl 4\'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate
    • 4'-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-3-carboxylic acid methyl ester
    • AMTB226
    • AMTB654
    • B-3451
    • [1,1'-Biphenyl]-3-carboxylic acid, 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • 3/'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester, 95per cent
    • Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-carboxylate
    • Methyl4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate
    • Methyl [1,1'-biphenyl]-3-carboxylate-4'-boronic acid pinacol ester
    • AS-2641
    • 1256358-85-6
    • CS-0153862
    • MFCD16294535
    • DTXSID00681914
    • AKOS016339746
    • MDL: MFCD16294535
    • Inchi: 1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-11-9-14(10-12-17)15-7-6-8-16(13-15)18(22)23-5/h6-13H,1-5H3
    • InChI Key: WHJJVEIJHJEWDK-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(C3C=CC=C(C(=O)OC)C=3)=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 338.16900
  • Monoisotopic Mass: 338.1689394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • PSA: 44.76000
  • LogP: 3.43940

3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester Security Information

3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester Pricemore >>

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3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:1256358-85-6)3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester
Order Number:A920139
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:12
Price ($):179.0
Email:sales@amadischem.com

3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester Related Literature

Additional information on 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester

Professional Introduction to 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester (CAS No. 1256358-85-6)

3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester, identified by the CAS number 1256358-85-6, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound serves as a crucial intermediate in the synthesis of various high-value chemicals, particularly in the development of advanced materials and pharmaceuticals. The presence of both a methoxycarbonyl group and a boronic acid pinacol ester moiety makes it a versatile building block for further chemical modifications, enabling its application in diverse synthetic pathways.

The boronic acid pinacol ester functionality is particularly noteworthy due to its stability and reactivity under mild conditions, which makes it an ideal candidate for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in modern organic synthesis, allowing for the efficient construction of carbon-carbon bonds, which are essential in the structural framework of many biologically active molecules. The 3'-Methoxycarbonyl group further enhances the utility of this compound by providing a site for selective functionalization, enabling chemists to tailor the molecule for specific applications.

In recent years, there has been a surge in research focusing on the development of novel boronic acid derivatives for pharmaceutical applications. The unique properties of 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester have made it a subject of extensive investigation. For instance, studies have demonstrated its potential in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. These inhibitors are designed to interact with specific biological targets, thereby modulating disease-related processes. The compound's ability to undergo selective cross-coupling reactions has been leveraged to create complex molecular architectures that exhibit enhanced binding affinity and selectivity.

One of the most compelling aspects of this compound is its role in the development of next-generation materials. Boronic acids and their derivatives are known for their ability to form stable coordination complexes with metals and other organic molecules. This property has been exploited in the creation of advanced polymers and coatings that exhibit improved mechanical strength, thermal stability, and chemical resistance. Furthermore, the pinacol ester moiety contributes to the compound's solubility in a variety of organic solvents, making it easier to incorporate into complex formulations without compromising performance.

The pharmaceutical industry has also shown keen interest in 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester due to its potential as a precursor for drug candidates. Researchers have utilized this compound to synthesize novel heterocyclic compounds that exhibit promising biological activity. For example, derivatives of this molecule have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The ability to modify both the methoxycarbonyl and boronic acid pinacol ester groups allows for fine-tuning of physicochemical properties such as solubility, bioavailability, and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry have further enhanced the understanding and application of 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester. Molecular modeling studies have provided insights into its interaction with biological targets at an atomic level, enabling researchers to design more effective ligands with minimal off-target effects. These computational approaches have been complemented by experimental validations, confirming the predictive power of theoretical models and paving the way for more efficient drug discovery pipelines.

The versatility of this compound is also reflected in its role as a key intermediate in agrochemical research. Boronic acid derivatives have been explored as potential herbicides and pesticides due to their ability to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. The Suzuki-Miyaura cross-coupling reaction, facilitated by 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester, has enabled the synthesis of novel agrochemicals with improved efficacy and environmental safety profiles.

In conclusion, 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester (CAS No. 1256358-85-6) is a multifunctional compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists seeking to develop innovative solutions for complex challenges. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific and technological progress.

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Amadis Chemical Company Limited
(CAS:1256358-85-6)3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester
A920139
Purity:99%
Quantity:5g
Price ($):179.0
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